![molecular formula C5H3N3S2 B2826438 Thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 119681-92-4](/img/structure/B2826438.png)
Thiazolo[5,4-d]pyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazole ring is known for its presence in various natural products and pharmaceuticals, while the pyrimidine ring is a core structure in many biologically active molecules.
Wirkmechanismus
Target of Action
Thiazolo[5,4-d]pyrimidine-2(1H)-thione primarily targets the Adenosine A1 and A2A receptors . These receptors are part of the G protein-coupled membrane receptors and play a significant role in many physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
The compound interacts with its targets, the Adenosine A1 and A2A receptors, by binding to them with nanomolar and subnanomolar affinities . This interaction results in the compound acting as an inverse agonist, reducing the production of cAMP via Gs proteins .
Biochemical Pathways
The compound’s interaction with the Adenosine A1 and A2A receptors affects the adenylyl cyclase pathway . This pathway is responsible for the production of cAMP, a crucial second messenger involved in many biological processes. The compound’s action reduces cAMP production, thereby influencing the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its potent inverse agonist activity at the Adenosine A1 and A2A receptors . This activity has been shown to have efficacy in animal models of depression, showing an effect comparable to that of the reference amitriptyline . Additionally, some derivatives of Thiazolo[5,4-d]pyrimidine have shown potent antiproliferative activities against several human cancer cell lines .
Biochemische Analyse
Biochemical Properties
Thiazolo[5,4-d]pyrimidine-2(1H)-thione has been found to interact with various enzymes and proteins . For instance, it has been reported to exhibit high affinity for the human A2A adenosine receptor . This interaction suggests that this compound may play a role in modulating adenosine receptor-mediated signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been reported to exhibit potent antiproliferative activities against several human cancer cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to exhibit the highest A2A adenosine receptor binding affinity, suggesting that it exerts its effects at the molecular level through this interaction .
Dosage Effects in Animal Models
This compound has been evaluated for its antidepressant-like activity in in vivo studies, such as the forced swimming test (FST), the tail suspension test (TST), and the sucrose preference test (SPT) in mice . The effects of this compound were found to be comparable to that of the reference amitriptyline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidine-2(1H)-thione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method includes the reaction of 2-aminothiophenol with formamidine acetate under acidic conditions to yield the desired thiazolopyrimidine core . Another approach involves the use of 2-aminothiole and arylacetylchloride at high temperatures to obtain thiazolo[5,4-d]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolopyrimidine scaffold .
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-d]pyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their potential as anticancer agents, particularly against breast cancer cell lines.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be compared with other thiazole and pyrimidine derivatives:
Similar Compounds: Thiazole, pyrimidine, thiazolopyridine, and pyranothiazole derivatives
Uniqueness: The unique fusion of thiazole and pyrimidine rings in this compound imparts distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSRWYBBPAOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

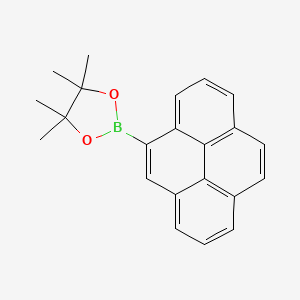
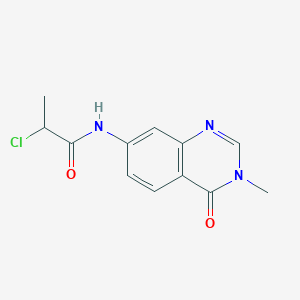
![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)
![1-[2-(Dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2826365.png)
![1-(4-ethoxybenzenesulfonyl)-4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2826366.png)
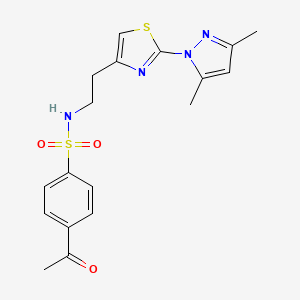
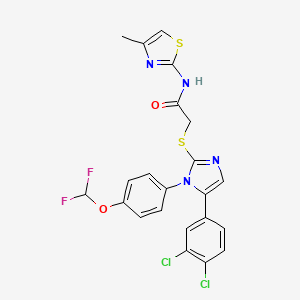
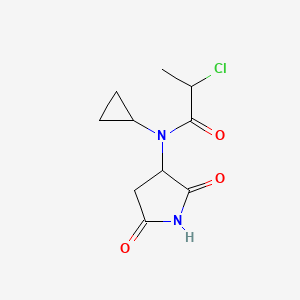
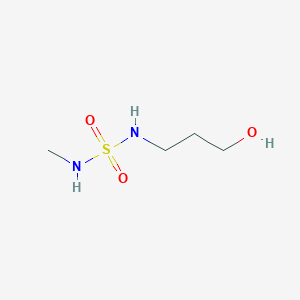


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2826378.png)
